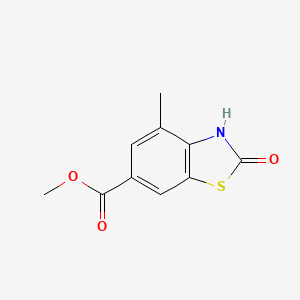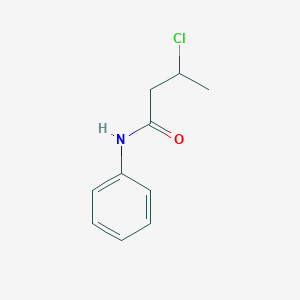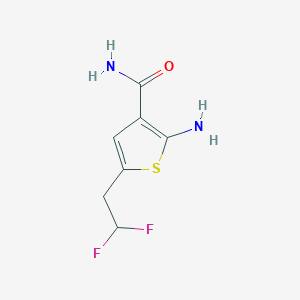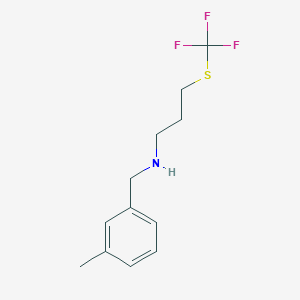![molecular formula C10H9ClO3 B11759164 7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11759164.png)
7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a chemical compound belonging to the class of benzoxepines Benzoxepines are known for their diverse biological activities and potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a chlorinated phenol derivative, the compound can be synthesized through a series of reactions including halogenation, hydroxylation, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The scalability of the synthesis is crucial for its application in various industries.
化学反応の分析
Types of Reactions
7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its mode of action at the molecular level.
類似化合物との比較
Similar Compounds
- 7,9-Disubstituted (Z)-4-(azidomethyl)-5-chloro-2,3-dihydrobenzo[b]oxepine
- (E)-3-(Chloromethylene)-2,3-dihydrobenzo[b]oxepin-7-ylmethylPalmitate
Uniqueness
7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one stands out due to its specific substitution pattern and the presence of both chloro and hydroxy groups
特性
分子式 |
C10H9ClO3 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC名 |
7-chloro-8-hydroxy-3,4-dihydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C10H9ClO3/c11-7-4-6-8(12)2-1-3-14-10(6)5-9(7)13/h4-5,13H,1-3H2 |
InChIキー |
XAEFACJVSDVKQS-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2=CC(=C(C=C2OC1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759085.png)
![Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11759092.png)


![5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol](/img/structure/B11759123.png)


![2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid](/img/structure/B11759157.png)
![[1,1'-Biphenyl]-4,4'-dicarboximidamide](/img/structure/B11759159.png)


![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759171.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B11759175.png)
![6-Oxa-2-azaspiro[3.6]decane](/img/structure/B11759177.png)
